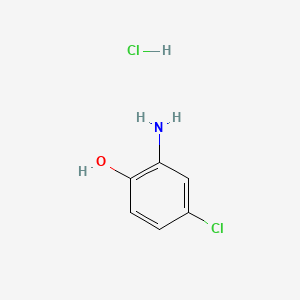

2-Amino-4-chlorophenol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5471-76-1 |

|---|---|

Molecular Formula |

C6H7Cl2NO |

Molecular Weight |

180.03 g/mol |

IUPAC Name |

2-amino-4-chlorophenol;hydrochloride |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |

InChI Key |

SYIVFRRXIIRPAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)N)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)O.Cl |

Other CAS No. |

5471-76-1 |

Related CAS |

95-85-2 (Parent) |

Synonyms |

2-amino-4-chlorophenol 2-amino-4-chlorophenol hydrochloride 2-amino-4-chlorophenol, sulfate(1:1) 4-chloro-2-aminophenol 5-chloro-2-hydroxyaniline |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Amino 4 Chlorophenol Hydrochloride

Classical and Contemporary Approaches to the Synthesis of 2-Amino-4-chlorophenol (B47367) Hydrochloride

The foundational route to 2-Amino-4-chlorophenol hydrochloride involves the chemical transformation of substituted nitroaromatics. This section explores the established and modern techniques employed for this synthesis.

Reduction of Nitro-Chlorophenol Precursors (e.g., 4-chloro-2-nitrophenol)

Catalytic hydrogenation is a widely adopted industrial technique for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. This method involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst.

Raney nickel is a common catalyst for this transformation. For instance, 4-chloro-2-nitrophenol (B165678) can be dissolved in methanol (B129727) and hydrogenated using Raney nickel as the catalyst under a hydrogen pressure of 1.5 MPa. quickcompany.in After the reaction, the catalyst is filtered off and can be reused. quickcompany.in

Platinum-based catalysts , such as platinum on carbon (Pt/C), are also effective. One process describes the hydrogenation of 4-chloro-2-nitrophenol using 5% platinum (sulfided) on charcoal in methanol, stirred overnight under 55 psi of hydrogen pressure. quickcompany.in

Palladium on carbon (Pd/C) is another highly effective catalyst. Studies on the liquid-phase catalytic hydrogenation of 4-chloro-2-nitrophenol using a 5% Pd/C catalyst have been conducted to optimize reaction conditions. It was found that a temperature of 100 °C and a hydrogen pressure of 25 atm in methanol were suitable, achieving 96% selectivity at 87% conversion within 5 hours. acs.orgacs.org The reaction kinetics were determined to be first-order with respect to the nitro compound. acs.org

Hydrazine (B178648) hydrate (B1144303) serves as a hydrogen donor in transfer hydrogenation reactions. One method involves mixing 4-chloro-2-nitrophenol with activated carbon and heating the mixture in methanol. guidechem.com Hydrazine hydrate is then slowly added, and the reaction proceeds until the yellow color of the starting material disappears. guidechem.com Another patented method describes a reduction reaction using hydrazine hydrate in the presence of a catalyst system comprising activated carbon and ferric trichloride hexahydrate. google.comgoogle.com

Table 1: Comparison of Catalytic Hydrogenation Methods for 4-chloro-2-nitrophenol Reduction

| Catalyst System | Hydrogen Source | Solvent | Key Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Raney Ni | H₂ Gas | Methanol | 1.5 MPa H₂ pressure | Not specified | quickcompany.in |

| 5% Pt/C (sulfided) | H₂ Gas | Methanol | 55 psi H₂ pressure, overnight | Not specified | quickcompany.in |

| 5% Pd/C | H₂ Gas | Methanol | 100 °C, 25 atm H₂ pressure, 5h | 96% selectivity at 87% conversion | acs.orgacs.org |

| Activated Carbon / Hydrazine Hydrate | Hydrazine Hydrate | Methanol | Reflux | 76.7% yield | guidechem.com |

| Activated Carbon / FeCl₃·6H₂O / Hydrazine Hydrate | Hydrazine Hydrate | Inert organic solvent | Slow addition of hydrazine hydrate | High yield and purity claimed | google.comgoogle.com |

Classical reduction methods using metals in acidic media remain relevant, particularly in laboratory settings. These reactions, often referred to as dissolving metal reductions, are robust and well-established.

The Fe/HCl system , also known as the Béchamp reduction, is a traditional method for converting aromatic nitro compounds to primary amines. vedantu.com This process involves heating the nitro compound with finely powdered iron shavings in the presence of a small amount of hydrochloric acid. prepchem.comcommonorganicchemistry.com For the synthesis of 2-amino-4-chlorophenol, 4-chloro-2-nitrophenol is added to a heated mixture of iron powder, water, and hydrochloric acid. prepchem.com The reaction is complete when the odor of the nitrophenol disappears. The product is then isolated by making the solution basic to precipitate iron sludge, followed by filtration and acidification of the filtrate to crystallize the aminophenol. prepchem.com This method has been reported to yield approximately 90% of the theoretical amount. prepchem.com

The Sn/HCl system is another effective reagent for the chemoselective reduction of aromatic nitro groups, particularly in the presence of other reducible functional groups like carbonyls. scispace.com

Table 2: Metal-Mediated Reduction of 4-chloro-2-nitrophenol

| Reducing System | Key Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Béchamp Reduction | Fe powder, HCl, H₂O | Heating in a water bath | ~90% | prepchem.com |

| Tin/Acid Reduction | Sn, HCl | Acidic medium | Effective for selective reduction | scispace.com |

Multi-Step Synthetic Sequences and Intermediate Derivatization Strategies

While direct reduction of 4-chloro-2-nitrophenol is common, alternative multi-step syntheses starting from different precursors have also been developed. These routes can be advantageous if the primary precursors are unavailable or if specific substitution patterns are desired.

One such pathway begins with 2,5-dichloronitrobenzene. quickcompany.in This starting material is first hydrolyzed using a strong alkaline solution, such as sodium hydroxide, at elevated temperatures (120-150 °C) to produce 4-chloro-2-nitrophenol. quickcompany.in This intermediate is then isolated, purified, and subsequently reduced to 2-amino-4-chlorophenol using methods like catalytic hydrogenation with Raney nickel. quickcompany.in

Another multi-step approach involves the synthesis of a related compound, 2-amino-4-chlorophenol-6-sulfonic acid. This synthesis starts with p-dichlorobenzene, which undergoes sulfonation and nitration to yield sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate. njit.edu This intermediate is then hydrolyzed to sodium-2-nitro-4-chlorophenol-6-sulfonate, which is finally reduced to the target sulfonic acid derivative using either metal-mediated reduction (e.g., stannous chloride and HCl) or catalytic hydrogenation. njit.edu

Direct Functionalization and Selective Substitution Reactions for Aminophenol Synthesis

Modern synthetic organic chemistry seeks to develop more direct and efficient methods for constructing complex molecules, bypassing traditional multi-step sequences. While the reduction of a nitro precursor is the dominant route to 2-amino-4-chlorophenol, research into direct functionalization offers potential future alternatives for synthesizing substituted aminophenols.

Recent advancements have focused on the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines. nih.govresearchgate.net These methods use oxidants like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to incorporate amino and hydroxyl groups into an aromatic ring in a single step, avoiding the challenges associated with stepwise arene modifications. nih.gov Although not yet specifically detailed for 2-amino-4-chlorophenol, these strategies represent a frontier in aminophenol synthesis that could potentially be adapted for this specific target. The development of C-H manipulation techniques, which allow for the direct hydroxylation or amination of aniline (B41778) or phenol (B47542) derivatives, also presents a promising, though challenging, avenue for future synthetic strategies. nih.gov

Advanced Catalytic Systems in this compound Synthesis

Research into advanced catalytic systems aims to improve the efficiency, selectivity, and sustainability of the reduction of nitroarenes. These systems often involve novel catalyst materials, such as metallic nanoparticles and supported catalysts, which offer enhanced activity and reusability. mdpi.com

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for industrial applications due to their ease of separation and recycling. nih.gov Examples include:

Mesoporous Nanoparticles : Silver and TiO₂ nanoparticle assemblies have been shown to be highly active for the reduction of nitroarenes. nih.gov Similarly, mesoporous magnetic CoPt nanowires have demonstrated exceptional catalytic activity for the hydrogenation of 4-nitrophenol, outperforming many state-of-the-art catalysts. csic.esrsc.org

Supported Nanoparticles : Embedding nanoparticles into support materials like polymers, metal-organic frameworks, or carbon-based materials improves stability and prevents deactivation. mdpi.com Gold nanoparticles supported on porous γ-Al₂O₃ have been used as a reusable catalyst for 4-nitrophenol reduction. nih.gov

Bimetallic Catalysts : The combination of two different metals can create a synergistic effect, enhancing catalytic performance. Pt-Sn/Al₂O₃ and Pt-Pb/SiO₂ have been used for the conversion of nitrobenzene (B124822) to p-aminophenol, a related transformation. researchgate.net

These advanced systems, while often demonstrated on model compounds like 4-nitrophenol, offer significant potential for optimizing the synthesis of 2-amino-4-chlorophenol by providing higher activity, better selectivity, and improved catalyst longevity. mdpi.comnih.gov

Transition Metal Catalysis for C-N and C-Cl Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of 2-Amino-4-chlorophenol, primarily facilitating the formation of the C-N bond through the reduction of the nitro group. The C-Cl bond is typically incorporated in the starting material, such as 4-chlorophenol or 2,5-dichloronitrobenzene, rather than being formed catalytically in the final steps.

Catalytic hydrogenation stands out as a widely used industrial method, offering high efficiency and cleaner reaction profiles compared to older stoichiometric reduction methods. This process involves reacting the precursor, 4-chloro-2-nitrophenol, with hydrogen gas in the presence of a metal catalyst. Noble metals, particularly platinum supported on carbon (Pt/C), are effective catalysts for this transformation, often conducted in an acidic medium. arxiv.orgresearchgate.net This method is advantageous as it is often a single-step reaction and is considered more environmentally friendly. arxiv.orgresearchgate.net

Another approach involves using a catalyst system of activated carbon and ferric trichloride hexahydrate with hydrazine hydrate as the reducing agent. google.comgoogle.com This method has been shown to be effective, with the added benefit that the catalyst can be recovered and recycled multiple times, enhancing the sustainability of the process. google.comgoogle.com

Furthermore, modern cross-coupling reactions, though more commonly associated with building more complex molecules, highlight the power of transition metal catalysis in C-N bond formation. Palladium- and copper-based catalyst systems have been developed for the selective N-arylation of aminophenols, demonstrating the versatility of these metals in forming carbon-nitrogen bonds under specific conditions. nih.gov While not a standard method for producing the parent 2-Amino-4-chlorophenol, these advanced techniques underscore the potential of transition metal catalysis in creating derivatives and more complex structures from this basic building block.

Table 1: Comparison of Transition Metal-Based Catalytic Systems for Aminophenol Synthesis

| Catalytic System | Precursor | Reducing Agent | Key Advantages |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | 4-chloro-2-nitrophenol | Hydrogen Gas (H₂) | High efficiency, clean process, single-step reaction. arxiv.orgresearchgate.net |

| Activated Carbon / FeCl₃·6H₂O | 2-chloro-4-nitrophenol | Hydrazine Hydrate | Recyclable catalyst, high yield and purity. google.com |

| Iron Powder / Acid | 4-chloro-2-nitrophenol | Iron (Fe) | Established method, inexpensive reagents. prepchem.com |

Organocatalytic Methodologies for Selective Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While this field has seen significant growth, specific applications for the direct synthesis of this compound are not extensively documented in current literature. However, the principles of organocatalysis offer potential pathways for selective transformations of the aminophenol molecule. For instance, aminophenol derivatives themselves can act as organocatalysts in reactions like the asymmetric allylation of imines, where they facilitate high enantioselectivity. beilstein-journals.orgresearchgate.net This suggests the potential for developing selective reactions, such as acylation or alkylation, on the 2-Amino-4-chlorophenol scaffold using chiral organocatalysts to produce valuable, non-racemic derivatives.

Biocatalytic Approaches in Regio- or Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes and microorganisms to perform chemical transformations under mild conditions. For the synthesis of aminophenols, biocatalytic methods present a green alternative to traditional chemical reductions.

One promising approach is the use of bacterial strains to reduce nitroaromatic compounds. For example, a strain of Group D Streptococci has been shown to catalyze the reduction of o-nitrophenols to the corresponding o-aminophenols with broad substrate specificity. dtic.mil This bioreduction pathway is an attractive alternative to chemical methods that often require harsh conditions and produce significant waste. dtic.mil

A novel chemoenzymatic strategy combines the strengths of metal catalysts and biocatalysts. This system uses zinc powder to reduce a nitroaromatic compound to a hydroxylamine intermediate, which is then enzymatically converted to the final ortho-aminophenol product by an immobilized hydroxylaminobenzene mutase. rsc.org This continuous flow-through system demonstrates high conversion efficiency and represents an innovative approach to synthesizing aminophenols. rsc.org Enzymes such as phenoxazinone synthase are also known to catalyze the oxidation of o-aminophenols, indicating the broad potential of enzymatic catalysis for transformations involving this class of compounds. researchgate.netacs.org

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable industrial processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. yale.edurjpn.org

Solvent-Free and Alternative Solvent Methodologies (e.g., water/ethanol mixtures)

The choice of solvent is a key consideration in green chemistry. Many traditional syntheses of 2-Amino-4-chlorophenol utilize water as the reaction medium, particularly for the reduction of 4-chloro-2-nitrophenol. prepchem.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. Methanol is also used in some synthetic preparations. guidechem.com The use of aqueous media or simple alcohol-water mixtures aligns with the principle of using safer solvents and auxiliaries. solubilityofthings.com In contrast, some older methods or specific steps, like chlorination, may use inert organic solvents such as ethylene dichloride, which are less environmentally benign. google.com The trend is toward eliminating such solvents in favor of greener alternatives.

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a measure of how efficiently reactants are converted into the final product. greenchemistry-toolkit.org Synthetic routes with high atom economy are inherently less wasteful.

The traditional iron-acid reduction of nitrophenols has a poor atom economy, as it generates large quantities of iron oxide sludge as a byproduct. arxiv.orggoogle.com In contrast, catalytic hydrogenation offers a significantly higher atom economy:

C₆H₄ClNO(NO₂) + 3H₂ → C₆H₄ClNO(NH₂) + 2H₂O

In this ideal reaction, the only byproduct is water, making it a highly atom-economical process.

Waste minimization strategies are also critical. A key strategy is the use of recyclable catalysts. For example, a patented method using a combination of activated carbon and ferric trichloride hexahydrate for the reduction step allows the catalyst to be recovered and reused for at least ten cycles, significantly reducing solid waste. google.comgoogle.com This approach not only minimizes waste but also lowers production costs. patsnap.com

Table 2: Green Chemistry Analysis of Synthesis Routes to 2-Amino-4-chlorophenol

| Synthesis Route | Key Reagents | Solvents | Waste Products | Green Chemistry Considerations |

|---|---|---|---|---|

| Iron-Acid Reduction | Iron, Hydrochloric Acid | Water | Iron oxide sludge, excess acid | Poor atom economy, significant solid waste generation. arxiv.orgprepchem.com |

| Catalytic Hydrogenation | H₂, Pt/C catalyst | Water, Acidic Medium | Water | High atom economy, minimal waste, environmentally friendly. arxiv.orgresearchgate.net |

Energy Efficiency and Sustainable Reaction Conditions (e.g., ultrasound irradiation)

Designing for energy efficiency involves minimizing the energy requirements of a chemical process, for example by conducting reactions at ambient temperature and pressure. yale.edu Many of the reduction processes for synthesizing 2-Amino-4-chlorophenol require heating, often in a boiling water bath or to temperatures around 95-100°C, to achieve a reasonable reaction rate. google.comprepchem.com

While the application of ultrasound irradiation (sonochemistry) for the synthesis of 2-Amino-4-chlorophenol is not well-documented, it represents a potential area for process intensification. Ultrasound can enhance reaction rates and yields in various chemical processes, often at lower temperatures than conventional heating methods, thereby improving energy efficiency. Its application could represent a future direction for the sustainable synthesis of this compound.

Mechanistic Investigations of Reactions Involving 2 Amino 4 Chlorophenol Hydrochloride

Mechanistic Studies of Amine and Phenol (B47542) Group Reactivity

The reactivity of 2-Amino-4-chlorophenol (B47367) is fundamentally dictated by the interplay between its amino (-NH2) and hydroxyl (-OH) functional groups, influenced by the electron-withdrawing chloro substituent on the aromatic ring.

Protonation and Deprotonation Equilibria and Their Impact on Reactivity

2-Amino-4-chlorophenol hydrochloride, being the salt of a weak base, exhibits distinct protonation and deprotonation equilibria in aqueous solutions, which significantly affects its solubility and reactivity. The compound is amphoteric, meaning it can react as either an acid or a base. quora.com

Conversely, in a basic or alkaline medium, the phenolic hydroxyl group can be deprotonated to form a phenoxide anion (-O-). quora.com The resulting phenoxide is stabilized by resonance, where the negative charge is delocalized over the aromatic ring.

These equilibria are crucial in various applications. For instance, in acid/base extractions, the protonated form is highly hydrophilic and will preferentially partition into the aqueous phase. quora.com The state of protonation directly influences the nucleophilicity of the amino group and the electron-donating or -withdrawing nature of the hydroxyl group, thereby controlling the compound's reaction pathways. The pH of the solution determines the extent of protonation or deprotonation of an ionizable group relative to its pKa value. quora.com

Oxidation-Reduction Mechanisms Involving Aromatic Amine and Hydroxyl Groups

The aromatic amine and hydroxyl groups of 2-Amino-4-chlorophenol are susceptible to oxidation, leading to a variety of products through complex mechanisms. The presence of both groups on the same ring leads to intricate redox chemistry.

Studies on the electrochemical oxidation of the related compound p-aminophenol show that the reaction proceeds via a two-step, one-electron transfer process. ustc.edu.cn The amino group is generally oxidized first, before the hydroxyl group. ustc.edu.cn The initial oxidation product is a radical cation, which can then undergo further reactions. ustc.edu.cn The final stable oxidation product is identified as quinonimine. ustc.edu.cn During this process, the formation of dimers is also detected. ustc.edu.cn

The oxidation of p-aminophenol in an ammoniacal medium with hydrogen peroxide, simulating processes like hair dyeing, has been shown to produce intermediates including a semi-quinoneimine radical and quinoneimine, which can then form dimers, trimers, and tetramers through an autoxidation mechanism. nih.gov Similarly, iron-catalyzed reactions of aminophenols can lead to oxidative oligomerization, forming nitrogen-containing colored products. nih.gov

The oxidation of chlorophenols has also been studied extensively. On manganese oxide surfaces, the rate of oxidation is influenced by pH and the position of the chloro substituent. acs.org A proposed mechanism involves the adsorption of the chlorophenol onto the oxide surface, followed by electron transfer. acs.org The electrochemical oxidation of 2,6-dichlorophenol, for example, proceeds through a stable phenoxyl radical intermediate which then dimerizes to form a quinone ether. uark.edu Enzymatic oxidation of chlorophenols, for instance by laccases, results in oxidative coupling of the phenolic compounds. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. It is particularly useful for locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics.

For aminophenol isomers, DFT calculations using the B3LYP method have been employed to determine various thermodynamic parameters, such as standard enthalpies of formation, which are in excellent agreement with experimental data. researchgate.net Such studies can also be used to analyze the stability of different isomers and their corresponding radicals formed during reactions. researchgate.net For instance, calculations of bond dissociation energies (BDE) and ionization potentials (IP) for aminophenol regioisomers help to predict their reactivity, with lower values indicating a more reactive and less stable compound. researchgate.netingentaconnect.com

While specific DFT studies on the transition states of reactions involving this compound are not widely published, the methodology has been successfully applied to related systems. For example, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) study on aminophenol oxidation utilized DFT to identify the rate-determining step and calculate its activation energy. physchemres.org These approaches could be directly applied to elucidate the transition states in the oxidation or other reactions of 2-Amino-4-chlorophenol, providing detailed mechanistic pathways.

Table 1: Calculated Quantum Chemical Properties for Aminophenol Isomers (DFT B3LYP/6-311G(d,p))

This table presents data for the parent aminophenol isomers as a proxy for understanding the relative properties that would be further modified by the chloro-substituent.

| Property | p-Aminophenol | m-Aminophenol | o-Aminophenol |

| Total Energy (Hartree) | -324.62 | -324.61 | -324.61 |

| HOMO Energy (eV) | -5.14 | -5.41 | -5.31 |

| LUMO Energy (eV) | -0.27 | -0.19 | -0.16 |

| Energy Gap (eV) | 4.87 | 5.22 | 5.15 |

| Data sourced from a DFT study on substituted phenols. imist.ma |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be correlated with its chemical reactivity. These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. imist.ma

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to a molecule's susceptibility to oxidation and reduction, respectively. researchgate.net

Chemical Hardness and Softness: Hardness (η) is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive. imist.ma

Electrophilicity and Nucleophilicity Indices: These global indices provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile. imist.ma

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. For phenols and anilines, the O-H and N-H BDEs are critical for predicting antioxidant activity and reactivity in hydrogen abstraction reactions. researchgate.net

For example, studies on aminophenol isomers have used descriptors like IP and BDE to show that the 4-aminophenol (B1666318) isomer is more reactive and less stable than the 3-aminophenol (B1664112) isomer. researchgate.net The presence of the electron-withdrawing chlorine atom in 2-Amino-4-chlorophenol would be expected to increase its ionization potential and affect the electron density distribution, thereby modifying its reactivity profile compared to the unsubstituted aminophenol. mdpi.com

Advanced Spectroscopic and Analytical Methodologies Applied to 2 Amino 4 Chlorophenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms chemicalbook.comchemicalbook.com, advanced NMR methodologies offer deeper insights into the molecule's conformation, interactions, and solid-state properties.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY, DOSY for supramolecular interactions, conformational analysis)

Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and revealing through-space and through-bond correlations between nuclei, which are critical for detailed structural elucidation.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion rates. In the context of 2-Amino-4-chlorophenol (B47367) hydrochloride, DOSY is particularly useful for studying supramolecular interactions, such as self-association or binding to other molecules in solution. By measuring the diffusion coefficient, one can determine if aggregates are formed and estimate their effective size.

| Technique | Application to 2-Amino-4-chlorophenol hydrochloride | Information Gained |

| NOESY/ROESY | Determination of through-space proximities between -NH₃⁺, -OH, and aromatic protons. | Conformational preferences, intramolecular hydrogen bonding patterns, and spatial arrangement of substituents. |

| DOSY | Measurement of the diffusion coefficient in various solvents. | Analysis of self-association, aggregation, and formation of supramolecular complexes. |

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis (Methodological)

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing materials in their solid form, providing information that is complementary to X-ray crystallography. dur.ac.uk For a compound like this compound, ssNMR is essential for identifying and distinguishing between different polymorphic forms, which can have different physical properties.

The methodology involves spinning the sample at a "magic angle" (MAS) to average out anisotropic interactions and obtain higher resolution spectra. nih.gov Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei.

A key aspect of the ssNMR spectrum of this compound is the influence of quadrupolar nuclei, specifically ¹⁴N in the amino group and ³⁵/³⁷Cl on the aromatic ring. dur.ac.uk These nuclei can cause significant broadening of the resonance signals of adjacent carbon atoms, an effect that can be valuable for spectral assignment. dur.ac.uk Furthermore, ³⁵Cl ssNMR can be used directly as a sensitive probe to fingerprint the local environment of the chloride counter-ion, which is highly effective for identifying different polymorphic forms or hydrates of hydrochloride salts in both bulk and formulated pharmaceutical products. rsc.org

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, allowing for the determination of kinetic parameters such as activation energies and rates of exchange. For this compound, several dynamic processes could be investigated:

Proton Exchange: The protons on the ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups can exchange with each other and with solvent molecules. DNMR can monitor this exchange by observing the coalescence of their distinct signals as the temperature is increased. The rate of this exchange is often pH and solvent-dependent.

Rotational Dynamics: Restricted rotation around the C-N or C-O bonds might occur at low temperatures. DNMR could be used to measure the energy barrier to rotation by analyzing the changes in the NMR spectrum over a range of temperatures.

These studies provide critical information about the molecule's flexibility and the stability of its different conformational states.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS methods are vital for confirming molecular formulas and elucidating chemical structures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation (Methodological Focus)

High-resolution mass spectrometry, typically performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides extremely accurate mass measurements (typically with an error of <5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the protonated molecule [M+H]⁺ would be analyzed. The theoretical exact mass of the neutral molecule (C₆H₆ClNO) is 143.01379 Da. nih.gov HRMS would measure the m/z of the protonated ion (C₆H₇ClNO⁺) with high precision, allowing its elemental composition to be confirmed and distinguished from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is critical for impurity identification and verification of synthesis products. mdpi.com The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in an HRMS spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms and Product Identification (e.g., electrospray ionization)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nih.gov An analytical method for measuring 2-amino-4-chlorophenol in water, based on solid-phase extraction followed by HPLC coupled with tandem mass spectrometry and electrospray ionization (ESI-MS/MS), has been developed. who.intulisboa.pt

In a typical ESI-MS/MS experiment, the parent ion of 2-Amino-4-chlorophenol (the protonated molecule, m/z 144 for the ³⁵Cl isotope) is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. unito.it These fragment ions are then analyzed in the second mass analyzer. The resulting fragmentation pattern is a fingerprint that is characteristic of the molecule's structure.

Based on the known mass spectrum and general fragmentation rules for similar compounds, a plausible fragmentation pathway can be proposed. chemicalbook.comresearchgate.net

Proposed MS/MS Fragmentation of [2-Amino-4-chlorophenol+H]⁺ Precursor Ion (m/z): 144 (for ³⁵Cl)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

| 126 | H₂O (18 Da) | Loss of the hydroxyl group and a proton. |

| 115 | CO + H (29 Da) | Loss of carbon monoxide from the phenol (B47542) ring. |

| 108 | HCl (36 Da) | Loss of hydrogen chloride. |

| 80 | CO + H₂O + H (44 Da) | A significant fragment observed in the mass spectrum, likely resulting from ring cleavage. chemicalbook.com |

This fragmentation data is invaluable for the structural confirmation of the compound and for developing quantitative methods to detect it as a related substance in pharmaceutical formulations like Chlorzoxazone (B1668890). who.intresearchgate.net

Isotope Labeling and Tracing in Reaction Mechanism Studies

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. youtube.comthieme-connect.de By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's path into the final products using techniques like mass spectrometry or NMR spectroscopy. researchgate.net This provides unambiguous evidence for bond-forming and bond-breaking steps, which is crucial for understanding complex reaction pathways. youtube.comresearchgate.net

While specific isotope tracing studies for the synthesis of this compound are not extensively documented in publicly available literature, the methodology can be hypothetically applied to its common synthesis routes. For instance, a primary route to produce 2-Amino-4-chlorophenol is the reduction of 4-chloro-2-nitrophenol (B165678). who.int To confirm the mechanistic details of this reduction, an isotopic labeling experiment could be designed as follows:

Synthesis of Labeled Precursor: The starting material, 4-chloro-2-nitrophenol, could be synthesized using a nitrogen source enriched with the ¹⁵N isotope.

Reduction Reaction: This ¹⁵N-labeled 4-chloro-2-nitrophenol would then be subjected to the reduction reaction (e.g., using iron in an acidic medium or catalytic hydrogenation).

Product Analysis: The resulting 2-Amino-4-chlorophenol product would be analyzed using high-resolution mass spectrometry.

If the mass of the product molecule is increased by one mass unit compared to the unlabeled product, it confirms that the nitrogen atom from the nitro group is directly converted into the amino group of the final product. This approach provides direct evidence of the intramolecular transformation and rules out more complex mechanisms that might involve intermolecular nitrogen exchange. Such studies are vital for optimizing reaction conditions and understanding fundamental chemical processes. thieme-connect.de

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies (Methodological Focus)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of molecules. anton-paar.com These methods probe the vibrational energies of molecular bonds, providing a unique "fingerprint" that allows for functional group identification and insights into molecular conformation. anton-paar.comresearchgate.net

Attenuated Total Reflectance (ATR) and Fourier Transform Infrared (FTIR) Methodologies

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing vibrations in its molecular bonds. researchgate.net Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that simplifies the analysis of solid and liquid samples with minimal to no preparation. researchgate.net In ATR-FTIR, an IR beam is passed through a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net The sample absorbs energy at specific frequencies corresponding to its vibrational modes, and the attenuated beam is detected.

For this compound, the FTIR spectrum provides definitive identification of its key functional groups. In its hydrochloride salt form, the amino group is protonated (-NH₃⁺). The spectrum would exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule.

Interactive Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H (Phenolic) | Stretching | 3200-3400 (Broad) | Weak | Broad due to hydrogen bonding. |

| N-H (in -NH₃⁺) | Symmetric/Asymmetric Stretching | 2800-3100 (Broad, multiple bands) | Weak | Broad absorption typical for ammonium salts. |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong | |

| C=C (Aromatic) | Ring Stretching | 1500-1620 (Multiple bands) | Strong | Provides fingerprint details of the benzene (B151609) ring. nih.gov |

| N-H (in -NH₃⁺) | Bending (Scissoring) | 1500-1600 | Medium | |

| C-O (Phenolic) | Stretching | 1200-1260 | Medium-Weak | |

| C-N | Stretching | 1250-1340 | Medium-Weak | |

| C-Cl | Stretching | 600-800 | Strong | The position can be influenced by substitution pattern. |

| C-H (Aromatic) | Out-of-plane Bending | 750-900 | Weak | Dependent on the substitution pattern of the ring. |

Note: The exact peak positions can vary based on the sample state (solid, solution) and intermolecular interactions. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignments

Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. kocw.net When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). anton-paar.com This inelastic scattering involves an energy exchange between the photons and the molecule, exciting it to a higher vibrational state (Stokes scattering) or de-exciting it from an already excited state (anti-Stokes scattering). youtube.com The resulting Raman spectrum plots the intensity of this scattered light against the energy shift (Raman shift), which corresponds to the molecule's vibrational frequencies. youtube.com

A key principle of Raman spectroscopy is that a vibration must cause a change in the molecule's polarizability to be Raman active. This makes it particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy is highly effective for:

Molecular Fingerprinting: The Raman spectrum provides a unique and sharp pattern characteristic of the molecule, allowing for unambiguous identification. chemicalbook.com

Vibrational Mode Assignments: It is especially useful for observing vibrations that are weak or forbidden in the IR spectrum. For this molecule, symmetric vibrations of the aromatic ring and the C-Cl stretch are typically strong and easily identified in the Raman spectrum. researchgate.net Analysis of the full spectrum allows for a comprehensive assignment of all fundamental vibrational modes, often aided by computational methods like Density Functional Theory (DFT). researchgate.net

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions (Methodological Focus)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's physical properties.

Single Crystal X-ray Diffraction Methodologies for Absolute Configuration and Hydrogen Bonding Networks

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for atomic-resolution structural analysis. The methodology involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal, typically less than a millimeter in size, is mounted and irradiated with a focused beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

By measuring the position and intensity of thousands of these diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) is calculated. From this map, the positions of individual atoms can be determined with very high precision.

Although a specific crystal structure for this compound is not available in open databases, the analysis of a closely related molecule, 4-amino-2,6-dichlorophenol (B1218435), illustrates the data that would be obtained. nih.govresearchgate.net For this compound, an SC-XRD analysis would reveal:

Absolute Molecular Structure: The precise bond lengths and angles of the molecule.

Conformation: The orientation of the hydroxyl and protonated amino groups relative to the aromatic ring.

Hydrogen Bonding Networks: A critical feature for this molecule would be the extensive network of hydrogen bonds. The protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) are strong hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen atom are acceptors. SC-XRD would map out these interactions, defining how the molecules and ions are held together in the solid state. nih.gov

Interactive Table 2: Illustrative Crystallographic Data from a Single-Crystal XRD Experiment (Based on data for analog 4-amino-2,6-dichlorophenol nih.gov)

| Parameter | Example Data | Description |

| Chemical Formula | C₆H₅Cl₂NO | The elemental composition of the molecule in the asymmetric unit. |

| Crystal System | Monoclinic | The geometric category of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P2₁/n | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 4.6064 Å, b = 11.7569 Å, c = 13.2291 Å, β = 96.760° | The lengths of the sides and the angles of the unit cell that contains the molecules. |

| Volume (V) | 711.47 ų | The volume of the single unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Hydrogen Bond Geometry | D-H···A (Å, °) | Precise distances and angles for all hydrogen bonds (e.g., O-H···Cl, N-H···Cl). nih.gov |

Powder X-ray Diffraction (PXRD) for Polymorphic Forms and Phase Analysis

While SC-XRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used for the analysis of bulk, polycrystalline materials, which is the typical form of a chemical powder. mdpi.com The sample is ground into a fine powder, ensuring that the millions of tiny crystallites are randomly oriented. When this powder is exposed to an X-ray beam, the diffracted X-rays form a characteristic pattern of concentric cones, which are detected as a one-dimensional plot of intensity versus the diffraction angle (2θ). icdd.com

The primary applications of PXRD for a compound like this compound are:

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database of known patterns, the identity of the bulk material can be confirmed. icdd.comicdd.com

Analysis of Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs. Different polymorphs can have significantly different physical properties. PXRD is the principal technique used to identify and distinguish between different polymorphic forms, as each form will produce a unique diffraction pattern. This is critically important in the pharmaceutical industry for ensuring consistency and control over the final product form. mdpi.com

Purity and Quality Control: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample, making it an essential tool for quality control during manufacturing.

Chromatographic Methodologies for Purity Profiling and Impurity Identification (Methodological Focus)

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation, identification, and quantification of the main component, as well as its impurities and degradation products. The choice of method depends on the specific analytical goal, such as purity assessment, identification of volatile byproducts, or rapid screening.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode coupled with Ultraviolet (UV) detection, stands as a primary technique for the purity profiling of this compound. It is widely used for the quantification of the active pharmaceutical ingredient (API) and its related substances, such as in the analysis of the muscle relaxant chlorzoxazone, for which 2-amino-4-chlorophenol is both a starting material and a degradation product. researchgate.netresearchgate.net

Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and resolution between 2-Amino-4-chlorophenol and its potential impurities.

Stationary Phase: The most commonly used stationary phase is a C18 (octadecylsilane) column, which provides a nonpolar surface for the separation of moderately polar compounds like 2-Amino-4-chlorophenol. researchgate.netresearchgate.net Column dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are typical for achieving good efficiency and resolution. researchgate.netresearchgate.netwho.int

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common combination is water and acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net An acid, such as acetic acid or phosphoric acid, is often added to the mobile phase to control the ionization of the phenolic and amino groups, thereby improving peak shape and retention time consistency. researchgate.netresearchgate.net For instance, a mobile phase of water:acetonitrile:acetic acid (70:30:1, v/v/v) has been successfully used. researchgate.netresearchgate.net For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are substituted for phosphoric acid. rsc.org

Detection: UV detection is standard, with the wavelength set at a point where 2-Amino-4-chlorophenol exhibits significant absorbance, such as 280 nm, allowing for sensitive detection. researchgate.netresearchgate.net

Flow Rate and Mode: An isocratic elution mode with a constant mobile phase composition is often sufficient for separating the main component from its key impurities. researchgate.netresearchgate.net A typical flow rate is around 1.5 ml/min. researchgate.netresearchgate.net

Method Validation: Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks, mobile phase, and excipients at the retention time of 2-Amino-4-chlorophenol. researchgate.netresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For 2-amino-4-chlorophenol, linearity has been demonstrated over specific concentration ranges with high correlation coefficients (e.g., r² > 0.999). researchgate.netresearchgate.net

Precision: Assessed at intraday and interday levels, showing the closeness of agreement between a series of measurements. Low relative standard deviation (RSD) values (e.g., <1%) indicate good precision. researchgate.net

Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery percentage is calculated. Recoveries are typically expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. For 2-amino-4-chlorophenol, LOD has been reported as low as 5 ng and LOQ as 20 ng. researchgate.netresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for 2-Amino-4-chlorophenol Analysis

| Parameter | Condition | Source |

| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net, researchgate.net |

| Mobile Phase | Water : Acetonitrile : Acetic Acid (70:30:1 v/v/v) | researchgate.net, researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net, researchgate.net |

| Detection | UV at 280 nm | researchgate.net, researchgate.net |

| Injection Volume | 10 µL | researchgate.net |

| Temperature | Ambient | researchgate.net |

| Run Time | 10 min | researchgate.net |

Table 2: Summary of Validation Parameters for an RP-HPLC Method

| Parameter | Reported Value for 2-Amino-4-chlorophenol | Source |

| Linearity Range | 400-2000 ng | researchgate.net |

| Correlation Coefficient (r²) | 0.9993 | researchgate.net, researchgate.net |

| LOD | 5 ng | researchgate.net, researchgate.net |

| LOQ | 20 ng | researchgate.net, researchgate.net |

| Intraday Precision (%RSD) | 0.19-0.31 % | researchgate.net |

| Interday Precision (%RSD) | 0.31-0.42 % | researchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is particularly valuable for identifying volatile byproducts from the synthesis of this compound and for characterizing its degradation products. analytice.com Chlorophenols are a class of compounds well-suited for GC-MS analysis, often in the context of environmental monitoring. xmu.edu.cn

The direct analysis of phenolic compounds by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is often employed to convert the polar -OH and -NH2 groups into less polar, more volatile, and thermally stable moieties. Silylation is a common derivatization technique where reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form silyl (B83357) ethers and amines. This step significantly improves chromatographic performance for quantitative analysis. mdpi.com

Once separated by the GC column, the components are introduced into the mass spectrometer, which acts as a highly specific detector. The MS fragments the molecules into characteristic patterns (mass spectra), which serve as a "fingerprint" for identification by comparison with spectral libraries. mdpi.com This capability is crucial for identifying unknown impurities or degradation products, such as isomers or compounds formed through dechlorination or oxidation. researchgate.net For instance, GC-MS has been used to analyze the complex mixture of degradation products of other chlorophenols, identifying intermediates like dichlorobenzenediols and catechols. researchgate.net

Table 3: General GC-MS Methodological Parameters

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | BSTFA (or similar silylating agent) | Increases volatility and thermal stability, improves peak shape. |

| GC Column | Capillary column (e.g., 5%-phenyl-polymethylsiloxane) | Separates volatile components based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Temperature Program | Ramped oven temperature | Optimizes separation of compounds with a range of boiling points. |

| Ionization Mode (MS) | Electron Ionization (EI) | Fragments molecules to produce a characteristic, reproducible mass spectrum. |

| Detector (MS) | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio for detection and identification. |

| LOQ Example | 0.01 µg/L | Demonstrates high sensitivity for trace analysis. analytice.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis of this compound. nih.govrsc.org It is highly effective for monitoring the progress of chemical reactions, screening for the presence of the compound, and identifying major impurities. researchgate.net

Method development in TLC involves selecting an appropriate stationary phase, mobile phase (eluent), and detection method.

Stationary Phase: Standard silica (B1680970) gel plates are commonly used for separating polar compounds. rsc.org For chlorophenols, reversed-phase plates like RP-8 can also be utilized, where the separation mechanism is based on partitioning between a nonpolar stationary phase and a polar mobile phase. uit.no

Mobile Phase: The choice of eluent is critical and is determined by the polarity of the analyte and the stationary phase. For silica gel plates, a mixture of organic solvents is used. For amino acid separations, a common system is n-butanol, acetic acid, and water. researchgate.net For separating chlorophenols on an RP-8 plate, a mixture of methanol (B129727) and water (e.g., 65:35 v/v) has been shown to be effective. uit.no

Detection: Since 2-Amino-4-chlorophenol is often colorless, visualization is required. The compound's aromatic structure allows for detection under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent plate. uit.no Additionally, the amino group can be specifically detected by spraying the plate with a ninhydrin (B49086) solution and heating, which produces a characteristic purple-colored spot. researchgate.net

The separation is quantified by the Retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of a spot in the sample to that of a known standard run on the same plate, the compound can be identified. researchgate.net TLC can also be used in a preparative mode to isolate small quantities of material for further analysis. nih.gov

Table 4: Example of a TLC System for Chlorophenol Separation

| Parameter | Description | Source |

| Plate (Stationary Phase) | TLC Silica gel 60 RP-8 F254s | uit.no |

| Eluent (Mobile Phase) | Methanol / Water (65/35 v/v) | uit.no |

| Migration Distance | 7 cm | uit.no |

| Chamber | Normal chamber without saturation | uit.no |

| Detection | UV light at 254 nm | uit.no |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. CE is particularly well-suited for the analysis of charged or ionizable species like this compound.

The most common mode of CE is Capillary Zone Electrophoresis (CZE). In CZE, a buffer-filled capillary is subjected to a high voltage, causing analytes to migrate at different velocities depending on their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary.

Method development for CE involves optimizing several factors:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. They determine the charge of the analyte and the magnitude of the EOF, thereby controlling the separation. For separating chlorophenol isomers, buffers such as diethylmalonic acid have been used.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate excessive Joule heating, which may degrade resolution.

Capillary: Fused-silica capillaries are standard. The inner surface can be modified to alter the EOF or reduce analyte adsorption.

Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical tool, combining the high separation efficiency of CE with the definitive identification capabilities of MS. This has been successfully applied to the separation and detection of eighteen positional isomers of chlorophenols, where the [M-H]⁻ ion was used for detection in negative ion mode.

Table 5: Illustrative Capillary Electrophoresis Conditions for Chlorophenol Analysis

| Parameter | Condition | Source |

| Technique | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | |

| Carrier Electrolyte | 5 mM Diethylmalonic acid (pH 7.25) | |

| Sheath Liquid (for MS) | Isopropanol-250 mM dimethylamine (B145610) (80:20) | |

| Detection Mode | Electrospray Ionization Ion-Trap Mass Spectrometry (ESI-MS) | |

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of 2-Amino-4-chlorophenol, providing rapid, sensitive, and low-cost analysis. These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.

The development of electrochemical sensors for phenolic and aminophenolic compounds is an active area of research. rsc.org For 2-Amino-4-chlorophenol, the presence of both an electroactive phenol and an amino group on the aromatic ring makes it a suitable candidate for voltammetric detection. The core of sensor development lies in modifying the surface of a working electrode to enhance its electrocatalytic activity, sensitivity, and selectivity towards the target analyte.

Sensor Fabrication: The process typically starts with a base electrode material, such as a Glassy Carbon Electrode (GCE). This electrode is then modified with nanomaterials that facilitate the electron transfer process. A study has reported the fabrication of a sensor for 2-Amino-4-chlorophenol based on a GCE modified with a composite of polyvinylpyrrolidone (B124986) (PVP) and nitrogen-doped carbon nanostructures (Ni-NCs).

Other materials commonly used to modify electrodes for detecting similar compounds include:

Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) are used to increase the electrode's surface area and improve conductivity.

Metal Nanoparticles: Gold (Au) or Palladium (Pd) nanoparticles can be dispersed on the electrode surface to catalyze the oxidation of the analyte. nih.gov

Conducting Polymers: Polymers like polyaniline (PANI) or poly(4-aminobenzoic acid) can be electropolymerized onto the electrode to create a sensitive and selective film.

Detection Principle: Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the electrochemical behavior and quantify the analyte. In a typical experiment, the modified electrode is immersed in a buffer solution containing the sample. A potential is scanned, and when it reaches the oxidation potential of 2-Amino-4-chlorophenol, the compound is oxidized at the electrode surface, generating a current peak. The height of this peak is proportional to the concentration of the analyte in the sample.

The PVP/Ni-NCs/GCE sensor demonstrated effective electrocatalytic oxidation for the detection of 2-Amino-4-chlorophenol, achieving a low limit of detection. The development of such sensors provides a simple, rapid, and reproducible method for monitoring this compound. nih.gov

Table 6: Components and Techniques in Electrocatalytic Sensor Development

| Component/Technique | Example/Description | Role in Sensing | Source |

| Base Electrode | Glassy Carbon Electrode (GCE) | Provides a conductive substrate for modification. | |

| Modifier Material | Polyvinylpyrrolidone/Nitrogen-doped Carbon (PVP/Ni-NCs) | Enhances electrocatalytic activity towards the analyte. | |

| Analytical Technique | Cyclic Voltammetry (CV) | Used to study the electrochemical behavior and oxidation/reduction processes. | |

| Quantification Technique | Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) | Provides high sensitivity and low detection limits for quantification. | , researchgate.net |

| Performance Goal | Low Limit of Detection | To measure trace amounts of 2-Amino-4-chlorophenol. |

Characterization of Sensing Materials (e.g., nanoclusters) using Techniques like SEM, AFM, XRD, and Zeta Sizer Analysis

The development of sensitive and selective electrochemical sensors for phenolic compounds, including 2-Amino-4-chlorophenol, relies on the precise engineering of electrode surfaces. The morphological, structural, and surface charge properties of the sensing materials are critical to their performance. Advanced microscopic and analytical techniques are indispensable for this characterization.

Scanning Electron Microscopy (SEM) provides high-resolution images of the electrode surface, revealing its morphology and the distribution of modifying materials. For instance, in the development of sensors for related dichlorophenol compounds, SEM has been used to visualize the structure of multi-walled carbon nanotubes (MWCNTs) on a glassy carbon electrode, confirming that the acid treatment used for functionalization does not alter their inherent tubular morphology. researchgate.net

Atomic Force Microscopy (AFM) is employed to investigate the surface topography at the nanoscale and to quantify surface roughness. In studies of sensors for 4-aminophenol (B1666318), AFM has been utilized to assess the surface of laser-induced graphene electrodes modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite. nih.gov The analysis showed a significant increase in the active surface area after modification, which directly correlates with the improved electrochemical performance of the sensor. nih.gov

X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of materials. In the context of sensor development for chlorophenols, XRD is used to evaluate the structural properties of the modifying materials. For example, the structural integrity of acid-treated MWCNTs used in a sensor for 2,4-dichlorophenol (B122985) was confirmed using XRD, ensuring that the modification process did not introduce unwanted structural changes. researchgate.net

Zeta Sizer Analysis measures the zeta potential, which is an indicator of the surface charge of particles in a suspension. This is crucial for understanding the stability of nanoparticle suspensions used to modify electrodes and the electrostatic interactions between the sensor surface and the analyte.

The data obtained from these techniques are vital for correlating the physical and structural properties of the sensing materials with their electrochemical performance, such as sensitivity and selectivity.

Table 1: Representative Data from Characterization of a Modified Electrode for Aminophenol Sensing

| Technique | Parameter Measured | Observation | Implication for Sensing |

| AFM | Active Surface Area | Increased by 18.13% after modification with MWCNT-PANI. nih.gov | Enhanced surface area for analyte interaction, leading to higher sensitivity. |

| SEM | Surface Morphology | Revealed the distribution and structure of the nanocomposite on the electrode. nih.gov | Confirms successful modification and integrity of the sensing layer. |

| XRD | Crystalline Structure | Confirmed the retention of MWCNT morphology after acid treatment. researchgate.net | Ensures the desired structural properties of the catalyst are maintained. |

Charge Transfer Kinetics Studies via Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV)

Understanding the kinetics of electron transfer at the electrode-electrolyte interface is fundamental to optimizing the performance of an electrochemical sensor. Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are the primary techniques used for these investigations.

Cyclic Voltammetry (CV) is used to study the redox behavior of an electroactive species. For chlorophenol compounds, CV can reveal the potentials at which oxidation and reduction occur and provide information about the reversibility of the electrochemical process. In studies on 2,4-dichlorophenol and 4-chlorophenol, CV has shown that the oxidation process is often irreversible and can lead to the formation of passivating films on the electrode surface, which deactivates the sensor over time. researchgate.netresearchgate.net The relationship between the peak current and the scan rate in CV experiments can indicate whether the process is diffusion-controlled or adsorption-controlled. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the interfacial properties of an electrode. By applying a small amplitude AC potential over a range of frequencies, an impedance spectrum is generated. This spectrum can be fitted to an equivalent circuit model to quantify key kinetic and interfacial parameters, most notably the charge transfer resistance (Rct). The Rct is inversely proportional to the rate of electron transfer; a smaller Rct value signifies faster kinetics and a more efficient sensor.

For example, in the development of a sensor for 4-aminophenol, EIS was used to compare the Rct of a bare laser-induced carbon (LIC) electrode with that of electrodes modified with PANI and an MWCNT-PANI composite. The results demonstrated a significant decrease in Rct upon modification, indicating enhanced conductivity and faster charge transfer at the electrode-electrolyte interface. nih.gov Similarly, a significantly reduced Rct was observed for an MWCNT/Nafion modified electrode used for detecting 2,4-dichlorophenol compared to the bare electrode. researchgate.net

Table 2: Charge Transfer Resistance (Rct) for Different Electrode Modifications in Aminophenol Sensing

| Electrode Configuration | Rct (kΩ) | Interpretation | Reference |

| Bare Laser-Induced Carbon (LIC) | 9.200 ± 0.036 | Slow charge transfer kinetics | nih.gov |

| LIC modified with PANI | 2.464 ± 0.021 | Improved charge transfer | nih.gov |

| LIC modified with MWCNT-PANI | 2.200 ± 0.016 | Fastest charge transfer kinetics | nih.gov |

Spectrophotometric Methods for Quantitative Analysis (e.g., Colorimetric, UV-Vis)

Spectrophotometric methods offer simple, rapid, and cost-effective alternatives for the quantitative analysis of 2-Amino-4-chlorophenol. These methods are typically based on the measurement of light absorption by the analyte, either in its native state (UV-Vis) or after a chemical reaction that produces a colored product (colorimetric).

Colorimetric Method: A validated colorimetric method has been developed for the determination of 2-Amino-4-chlorophenol as an impurity in chlorzoxazone bulk powder. researchgate.net This method involves an oxidative coupling reaction between 2-Amino-4-chlorophenol and 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent (potassium ferricyanide (B76249) in ammonia). researchgate.net The reaction produces a stable, red-colored product with a maximum absorbance at a wavelength (λmax) of 520 nm. researchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of 2-Amino-4-chlorophenol. The method was found to be linear over a specific concentration range, with well-defined limits of detection (LOD) and quantification (LOQ). researchgate.net

UV-Vis Spectrophotometry: UV-Visible spectrophotometry is also used for the quantification of 2-Amino-4-chlorophenol, often as a detection method following a separation technique like High-Performance Liquid Chromatography (HPLC). In one such RP-HPLC method, UV detection was performed at 280 nm to quantify 2-Amino-4-chlorophenol as a related substance in pharmaceutical formulations. nih.govmdpi.com This approach leverages the chromatographic separation to isolate the analyte from other components in the mixture before its concentration is measured based on its UV absorbance. nih.govmdpi.com The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quality control applications. nih.gov

Table 3: Performance Characteristics of a Colorimetric Method for 2-Amino-4-chlorophenol Analysis

| Parameter | Value | Reference |

| Wavelength (λmax) | 520 nm | researchgate.net |

| Linearity Range | 1–20 µg/mL | researchgate.net |

| Limit of Detection (LOD) | 0.2 µg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 0.6 µg/mL | researchgate.net |

| Average Recovery | 100.58% ± 0.89 | researchgate.net |

Table 4: Performance Characteristics of an HPLC-UV Method for 2-Amino-4-chlorophenol Analysis

| Parameter | Value | Reference |

| Detection Wavelength | 280 nm | nih.govmdpi.com |

| Linearity Range | 400–2000 ng | nih.govmdpi.com |

| Correlation Coefficient (r²) | 0.9993 | nih.govmdpi.com |

| Limit of Detection (LOD) | 5 ng | nih.govmdpi.com |

| Limit of Quantitation (LOQ) | 20 ng | nih.govmdpi.com |

Theoretical and Computational Studies on 2 Amino 4 Chlorophenol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-Amino-4-chlorophenol (B47367) hydrochloride. These calculations provide a detailed picture of the molecule's orbitals, charge distribution, and spectroscopic characteristics.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier orbitals are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For 2-Amino-4-chlorophenol, computational studies, such as those employing DFT with the B3LYP functional and 6-311++G(d,p) basis set, have been used to determine these properties. nih.govuni-muenchen.de The HOMO is typically localized on the electron-rich amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap provides a quantitative measure of the molecule's kinetic stability.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | -5.42 | -0.89 | 4.53 |

| HF | 6-311++G(d,p) | -8.75 | 1.25 | 10.00 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its interactions and reactive sites. Mulliken population analysis is a method used to calculate the partial atomic charges, providing a quantitative picture of charge distribution. For 2-Amino-4-chlorophenol, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry negative charges, while the hydrogen and carbon atoms are generally positively charged.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface is color-coded to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. nih.gov In 2-Amino-4-chlorophenol, the MEP would show negative potential around the oxygen and nitrogen atoms, confirming them as sites for electrophilic interaction.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C1 | 0.15 |

| C2 | -0.25 |

| C3 | 0.10 |

| C4 | -0.12 |

| C5 | 0.05 |

| C6 | -0.08 |

| Cl7 | -0.18 |

| N8 | -0.55 |

| O9 | -0.60 |

Spectroscopic Property Prediction (e.g., UV-Vis absorption, NMR shifts)

Computational methods are highly effective in predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrajpub.com These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 2-Amino-4-chlorophenol, the predicted UV-Vis spectrum would show absorptions arising from π→π* transitions within the aromatic ring.

The Gauge-Independent Atomic Orbital (GIAO) method is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. theaic.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy, aiding in the interpretation of experimental NMR spectra. nih.govuni-muenchen.de

| Computational Method | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| TD-DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 295 | 0.15 | HOMO -> LUMO |

| TD-DFT (B3LYP/6-311++G(d,p)) | Ethanol | 302 | 0.18 | HOMO -> LUMO |

| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|

| C1 | 145.2 | - |

| C2 | 115.8 | - |

| C3 | 128.5 | 7.10 |

| C4 | 120.4 | - |

| C5 | 125.1 | 6.95 |

| C6 | 118.9 | 6.80 |

| NH₂ | - | 4.50 |

| OH | - | 9.10 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 2-Amino-4-chlorophenol hydrochloride are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations provide a detailed understanding of these aspects.

Energy Landscape Exploration and Stable Conformer Identification

Molecules can often exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. A potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of its dihedral angles. uni-muenchen.de By systematically rotating specific bonds and calculating the energy at each step, the most stable conformations (energy minima) and the energy barriers between them can be identified.

For 2-Amino-4-chlorophenol, rotations around the C-O and C-N bonds are particularly important. Computational studies have identified two main stable conformers, often denoted as Rot-1 and Rot-2, with one being more energetically favorable. nih.gov The relative energies of these conformers determine their population at a given temperature.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Rot-1 (most stable) | DFT (B3LYP/6-311++G(d,p)) | 0.00 | 2.5 |

| Rot-2 | DFT (B3LYP/6-311++G(d,p)) | 1.25 | 3.1 |

Solvent Effects on Conformation and Reactivity Profiles

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov These calculations can predict how the stability of different conformers and the energies of transition states change in different solvent environments.